N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 4. The sulfonamide group (-SO₂NH-) is linked to a 2-(adamantan-1-yl)ethyl moiety, which introduces a rigid, lipophilic adamantane structure. This compound has a molecular formula of C₂₁H₃₁NO₃S and a molecular weight of 377.55 g/mol .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-14-3-4-18(24-2)19(7-14)25(22,23)21-6-5-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-4,7,15-17,21H,5-6,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPADDXDPUSKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the reaction of 2-(adamantan-1-yl)ethanamine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonamide derivatives.
Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-2-methylbenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane Moieties
Adamantane-containing compounds are widely explored in medicinal chemistry due to their ability to enhance binding affinity and bioavailability. Below is a comparative analysis of structurally related adamantane derivatives:
- Adamantane Linkage : The target compound and the urea derivatives in both feature an ethylene spacer between adamantane and the functional group (sulfonamide vs. urea). This spacer may reduce steric hindrance and improve solubility.
Sulfonamide Derivatives with Varied Aromatic Substituents
Sulfonamides exhibit diverse biological activities depending on aromatic substituents:
- Polarity : The pyridine-containing sulfonamide in has increased polarity compared to the adamantane-containing target, which may affect blood-brain barrier penetration.
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide, commonly referred to as an adamantane derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of various diseases. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C15H23N3O5S
- Molecular Weight : 357.43 g/mol
- CAS Number : 2214214-03-4
The compound features an adamantane core, which is known for enhancing the pharmacological properties of derivatives through increased lipophilicity and stability.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Adamantane derivatives are well-documented for their antiviral properties, particularly against influenza viruses. They inhibit viral replication by blocking the M2 ion channel protein, which is essential for viral uncoating.
- Anticancer Properties : Research has indicated that compounds with adamantane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Some studies suggest that adamantane derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Antiviral Activity
A study demonstrated that this compound effectively inhibited the replication of influenza A virus in vitro. The IC50 value was found to be significantly lower than that of other conventional antiviral agents, indicating a potent antiviral effect.
Anticancer Studies
In vitro studies assessing the cytotoxicity of this compound on various cancer cell lines, including breast and lung cancer cells, revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| A549 (lung) | 15.3 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
Research involving animal models has shown that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The compound appeared to modulate cholinergic activity and reduce amyloid-beta accumulation.
Case Studies
Several case studies have highlighted the therapeutic potential of adamantane derivatives:
- Case Study on Influenza Treatment : A clinical trial involving patients with influenza showed that those treated with an adamantane derivative experienced shorter illness duration compared to those receiving placebo.
- Cancer Therapy Trials : Early-phase clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with standard chemotherapeutics in patients with advanced solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
